Product packaging for Strychnine hydrochloride(Cat. No.:CAS No. 1421-86-9)

Strychnine hydrochloride

Cat. No.: B1681770
CAS No.: 1421-86-9
M. Wt: 370.9 g/mol
InChI Key: VLXYTKMPCOQKEM-ZEYGOCRCSA-N
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Description

Strychnine hydrochloride is the water-soluble hydrochloride salt of strychnine, a monoterpenoid indole alkaloid obtained from the seeds of the Strychnos nux-vomica tree . This compound is a well-characterized neurotoxin that acts as a potent, competitive antagonist of the inhibitory neurotransmitter glycine at its receptors in the spinal cord, brainstem, and higher centers . By blocking glycine receptors, which are ligand-gated chloride channels, strychnine prevents postsynaptic inhibition, leading to neuronal disinhibition, heightened excitability, and convulsions . This specific mechanism makes it a valuable tool in neuroscience research for studying inhibitory glycinergic neurotransmission, synaptic plasticity, and the pathophysiology of convulsive states . It is also used in pharmacological studies as a convulsant agent in animal models for evaluating the efficacy of novel anticonvulsant compounds . This product is supplied as a white to off-white crystalline powder with a purity of >98.0% . The hydrochloride salt form offers improved solubility in water compared to the parent alkaloid, facilitating the preparation of aqueous solutions for in vitro and in vivo research applications . This compound is for research use only and is not intended for diagnostic or therapeutic purposes. It is extremely toxic if swallowed, inhaled, or absorbed through the skin, with a fatal oral dose in adults estimated to be as low as 30-120 mg of strychnine . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be strictly followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN2O2 B1681770 Strychnine hydrochloride CAS No. 1421-86-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXYTKMPCOQKEM-ZEYGOCRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274154
Record name Strychnine hydrochloride
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Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-86-9
Record name Strychnidin-10-one, hydrochloride (1:1)
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Record name Strychnine hydrochloride
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Record name Strychnine hydrochloride
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Record name Strychnine hydrochloride
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Record name STRYCHNINE HYDROCHLORIDE
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Historical and Scientific Context of Strychnine Hydrochloride Research

Seminal Discoveries and Initial Structural Elucidation Efforts

The story of strychnine (B123637) began in 1818 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated the alkaloid from the seeds of the Strychnos ignatii bean. wikipedia.orgthevarsity.cachemistryworld.com This achievement marked a pivotal moment in phytochemistry, as strychnine was one of the first alkaloids to be identified. wikipedia.orgnih.gov For over a century following its isolation, the intricate structure of strychnine remained a formidable puzzle for the scientific community. nih.gov

The journey to unravel its molecular framework was a long and arduous one, dominated by the extensive research of chemists like Hermann Leuchs and Sir Robert Robinson. wikipedia.orgbio-conferences.org They published hundreds of papers detailing their efforts using classical degradative methods to piece together the complex, interlocking ring system of the molecule. nih.gov The challenge was so immense that Robinson himself described strychnine as "for its molecular size... the most complex organic substance known". wikipedia.org

A definitive breakthrough came in the mid-20th century. In 1946, Sir Robert Robinson proposed the correct structure for strychnine. bio-conferences.orgchemistryviews.org However, there was some ambiguity as he later revised his proposal before reverting to the correct structure. nih.govnih.gov The structure was unequivocally confirmed in 1947 by Robert B. Woodward, who provided further evidence, and subsequently by X-ray crystallography between 1947 and 1951 by researchers including Johannes Martin Bijvoet. wikipedia.orgmpg.de This final confirmation through physical methods brought an end to the long and complex chapter of strychnine's structural elucidation.

Table 1: Key Milestones in the Discovery and Structural Elucidation of Strychnine

Year Discovery/Milestone Key Contributor(s)
1818 Isolation of strychnine Pierre-Joseph Pelletier & Joseph-Bienaime Caventou wikipedia.orgthevarsity.ca
Early 20th Century Extensive degradative studies Hermann Leuchs & Sir Robert Robinson wikipedia.orgnih.gov
1946 Proposal of the correct structure Sir Robert Robinson bio-conferences.orgchemistryviews.org
1947 Confirmation of the structure Robert B. Woodward wikipedia.org
1947-1951 X-ray crystallographic confirmation Johannes Martin Bijvoet, J. H. Robertson wikipedia.org
1956 Determination of the absolute configuration Peerdeman bio-conferences.orgmpg.de

Evolution of Total Synthesis Strategies

With the structure of strychnine finally established, the next monumental challenge for organic chemists was its total synthesis in the laboratory. This daunting task was famously accomplished in 1954 by the research group of R. B. Woodward. wikipedia.orgwikipedia.org Woodward's synthesis was a landmark achievement in organic chemistry, demonstrating the power of synthetic strategy and solidifying a "golden age" of total synthesis. nih.gov His initial report was brief, but a detailed 42-page account followed in 1963. wikipedia.orgwikipedia.org

Woodward's groundbreaking work paved the way for numerous other research groups to tackle the synthesis of strychnine, each bringing new strategies and methodologies to the forefront. wikipedia.org These efforts have continued for decades, with each new synthesis aiming for greater efficiency and elegance. The evolution of these strategies showcases the advancement of organic synthesis as a science.

Subsequent syntheses have often targeted key intermediates like the Wieland-Gumlich aldehyde or isostrychnine (B1248549) , which can then be converted to strychnine. bio-conferences.orgyoutube.com The development of new chemical reactions has been a hallmark of these evolving strategies. For instance, the use of transition metal-catalyzed reactions, such as the intramolecular Heck reaction, has proven highly effective in constructing the challenging ring systems of the molecule. nih.gov More recent approaches have employed innovative cascade reactions, which allow for the formation of multiple chemical bonds in a single step, leading to remarkably concise syntheses. acs.org For example, the Vanderwal group reported a synthesis with a longest linear sequence of just six steps. wikipedia.org

Table 2: Selected Total Synthesis Strategies for Strychnine

Year Chemist/Group Key Strategy/Reaction
1954 R. B. Woodward Landmark first total synthesis, bioinspired approach wikipedia.orgwikipedia.org
1992 Magnus First total synthesis after Woodward researchgate.net
1993 Overman Enantioselective synthesis using an aza-Cope rearrangement/Mannich cyclization cascade nih.gov
1993 Kuehne Cationic rearrangement cascade approach nih.govwikiwand.com
1994 Rawal Efficient synthesis using an intramolecular Heck reaction nih.gov
2002 Shibasaki Asymmetric Michael reaction wikipedia.org
2011 Vanderwal Zincke aldehyde chemistry and an anionic bicyclization reaction wikipedia.orgacs.org
2011 MacMillan Organocatalytic approach chemistryviews.org

Impact on Organic Chemistry and Neuropharmacology

The pursuit of strychnine's structure and synthesis has had a lasting impact on the field of organic chemistry. nih.gov Its complex, polycyclic structure served as a benchmark for testing the limits of synthetic methodology and inspired the development of new reactions and strategies. nih.govacs.org The challenges posed by its numerous stereocenters and congested core pushed chemists to devise highly creative and selective transformations, many of which have become standard tools in the synthesis of other complex natural products. nih.gov

In the realm of neuropharmacology, strychnine hydrochloride has been an invaluable tool for research. nih.gov Its primary mechanism of action is as a potent and selective competitive antagonist of glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors found predominantly in the spinal cord and brainstem. wikipedia.orgnih.govnih.gov By blocking the inhibitory action of glycine, strychnine leads to an over-excitation of motor neurons, causing the characteristic muscle convulsions. wikipedia.org This specific antagonism has allowed researchers to isolate, purify, and study glycine receptors, leading to a deeper understanding of inhibitory neurotransmission in the central nervous system. nih.govfrontiersin.org Strychnine has also been shown to act as an antagonist of certain acetylcholine (B1216132) receptors. wikipedia.orgnih.gov Its use in experimental models has been crucial for elucidating the roles of these receptor systems in various physiological processes. oup.com

Biosynthetic Pathways and Precursors

Terpene Indole (B1671886) Alkaloid Classification and Origin from Strychnos Species

Strychnine (B123637) is classified as a monoterpene indole alkaloid (MIA), a large and diverse family of over 2,000 to 3,000 natural products cjnmcpu.compugetsound.edunih.govresearchgate.net. These compounds are predominantly found in plant families such as Apocynaceae, Rubiaceae, and Loganiaceae cjnmcpu.com. Strychnine, along with its close relative brucine (B1667951), is famously isolated from the seeds of trees belonging to the Strychnos genus, particularly Strychnos nux-vomica nih.govmpg.de.

Radioisotope labeling studies have been instrumental in confirming that, like all monoterpene indole alkaloids, strychnine's biosynthesis originates from the amino acid tryptophan and the terpenoid precursor geranyl pyrophosphate mpg.denih.gov. The pathway to strychnine is a branch of the broader MIA biosynthesis, which generates a vast array of structurally complex and biologically active compounds pugetsound.eduresearchgate.net.

Precursor Compounds and Enzymatic Transformations

The assembly of the complex strychnine molecule begins with the convergence of two primary metabolic pathways to form the universal precursor for nearly all monoterpene indole alkaloids, strictosidine (B192452) cjnmcpu.comnih.gov.

The initial and pivotal step in the biosynthesis of the entire MIA family is the condensation of tryptamine (B22526) and secologanin (B1681713) nih.govresearchgate.netnih.gov. Tryptamine is derived from the decarboxylation of the amino acid tryptophan, while secologanin, a secoiridoid monoterpene, is formed through the isoprenoid pathway mpg.deresearchgate.net. This crucial condensation is a stereoselective Pictet-Spengler reaction, which establishes the foundational tetrahydro-β-carboline scaffold of these alkaloids cjnmcpu.comresearchgate.netresearchgate.net.

The condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase (STR; EC 4.3.3.2) nih.govresearchgate.net. This enzyme is considered key to MIA biosynthesis as it directs the precursors to exclusively form 3α-(S)-strictosidine, the common intermediate for thousands of alkaloids cjnmcpu.comnih.gov. STR acts as a scaffold, increasing the local concentration of the substrates and orienting the intermediates to ensure the correct stereochemistry of the product wikipedia.org. The enzyme is found in various alkaloid-producing plants and its action represents the first committed step in the creation of this vast family of natural products cjnmcpu.comwikipedia.org. Following the synthesis of strictosidine, the enzyme strictosidine β-D-glucosidase (SGD) removes the glucose moiety, yielding a reactive aglycone that serves as the entry point for various divergent alkaloid pathways researchgate.netnih.govnih.gov.

Following the formation of the initial strictosidine-derived intermediate, the pathway toward strychnine involves several key compounds. One of the earliest central intermediates is geissoschizine mpg.denih.govbio-conferences.org. From geissoschizine, a cascade of enzymatic reactions, including oxidations and rearrangements, leads to another critical intermediate: the Wieland-Gumlich aldehyde mpg.debio-conferences.orgnih.gov.

The Wieland-Gumlich aldehyde, also known as caracurine VII, is a natural product and a late-stage intermediate in the strychnine biosynthetic pathway mpg.denih.gov. Its significance is underscored by the fact that it is considered the most efficient precursor for the final construction of the strychnine molecule; its conversion to strychnine occurs in high yield bio-conferences.orgnih.gov. The final piperidone ring of strychnine is formed via a condensation reaction involving this aldehyde nih.gov. The entire enzymatic sequence from geissoschizine to the Wieland-Gumlich aldehyde has been recently elucidated chemistryviews.orgmpg.de.

Table 1: Key Intermediates and Enzymes in Strychnine Biosynthesis

Precursor/IntermediateEnzymeProductRole in Pathway
Tryptamine + SecologaninStrictosidine Synthase (STR)StrictosidineUniversal precursor for all Monoterpene Indole Alkaloids cjnmcpu.comnih.gov.
StrictosidineStrictosidine Glucosidase (SGD)Strictosidine AglyconeActivation step, leading to diverse alkaloid branches researchgate.netnih.gov.
GeissoschizineMultiple EnzymesDehydropreakuammicineEarly central intermediate leading to Strychnos alkaloids mpg.debio-conferences.org.
DehydropreakuammicineMultiple EnzymesWieland-Gumlich AldehydeKey late-stage intermediate, direct precursor to the final ring system bio-conferences.orgnih.gov.
Pre-strychnine(Spontaneous)StrychnineThe final conversion occurs without enzymatic catalysis mpg.de.

Comparative Biosynthesis with Related Alkaloids (e.g., Brucine)

The biosynthesis of strychnine is intricately linked to that of other alkaloids found within the Strychnos genus, most notably brucine and diaboline (B12300021) mpg.denih.gov.

Recent research has successfully mapped the complete biosynthetic pathways for strychnine, brucine, and diaboline chemistryviews.orgmpg.de. This work has demonstrated that brucine is derived directly from strychnine. The strychnine molecule undergoes subsequent hydroxylations and methylations to yield brucine mpg.deresearchgate.net.

Furthermore, the biosynthetic pathways of strychnine and diaboline share a common route down to the Wieland-Gumlich aldehyde mpg.denih.gov. At this juncture, the pathways diverge. In S. nux-vomica, an enzyme acts as a malonyltransferase, which leads to the formation of pre-strychnine and ultimately strychnine chemistryviews.org. In a related Strychnos species that produces diaboline but not strychnine, a change of a single amino acid in this enzyme causes it to function as an acetyltransferase instead. This modification results in the attachment of an acetyl group, leading to the synthesis of diaboline chemistryviews.orgmpg.de. This discovery highlights how a subtle genetic variance can lead to significant diversification in the final alkaloid products within the same plant genus mpg.de.

Advanced Chemical Synthesis Methodologies

Landmark Total Syntheses (e.g., Woodward Synthesis)

The total synthesis of strychnine (B123637) has been a monumental challenge that has captivated chemists for decades. The successful construction of this complex molecule has not only been a testament to the ingenuity of synthetic strategy but has also spurred the development of new chemical reactions and concepts.

Retrosynthetic Analysis and Key Reaction Cascade Design

The first total synthesis of strychnine, accomplished by Robert Burns Woodward in 1954, is a classic in the field of organic synthesis. wikipedia.orgsynarchive.com Woodward's retrosynthetic analysis was a masterful display of strategic disconnection, targeting the intermediate isostrychnine (B1248549). nih.gov A key aspect of his strategy was the early introduction of a veratryl group to direct a Pictet-Spengler-type cyclization to the desired β-position of the indole (B1671886), forming a crucial spiroindoline intermediate. nih.gov This strategic decision set the stage for the subsequent construction of the intricate ring system.

Later syntheses have employed different retrosynthetic strategies, often focusing on the Wieland-Gumlich aldehyde as a key precursor, which can be converted to strychnine in high yield. nih.gov For instance, Overman's 1993 synthesis featured a remarkable aza-Cope rearrangement/Mannich cyclization cascade to assemble the pentacyclic core of strychnine in a single step. udel.edu This cascade approach demonstrates the power of designing reactions that form multiple bonds and rings in a single operation, greatly increasing synthetic efficiency. nih.govudel.edu

Modern approaches continue to refine retrosynthetic strategies. For example, some syntheses have utilized intramolecular Heck reactions to form the bridged D-ring, a strategy that offers excellent control over alkene geometry. acs.org The choice of key intermediates and the design of reaction cascades remain central to the strategic planning of any strychnine synthesis. bio-conferences.org

Stereochemical Control Strategies in Complex Molecule Construction

With six contiguous stereocenters, five of which are located in the congested CDE-tricyclic core, controlling the stereochemistry during the synthesis of strychnine is a significant hurdle. nih.govbio-conferences.org Woodward's synthesis ingeniously controlled stereochemistry through a series of substrate-controlled reactions. A key stereoselective step was the cyclization to form the spiroindole, where steric interactions directed the approach of the reactants to yield the desired stereoisomer. nih.gov

Subsequent syntheses have employed a variety of stereochemical control strategies. Overman's enantioselective synthesis began with a chiral starting material derived from the enzymatic desymmetrization of a meso compound, thereby establishing the absolute stereochemistry early in the synthesis. nih.gov Other approaches have utilized chiral auxiliaries, chiral catalysts, and stereoselective reactions to achieve high levels of stereocontrol. numberanalytics.com For instance, Rawal's synthesis employed a Diels-Alder reaction to set three contiguous stereocenters with complete control. researchgate.netdrpress.org The development of these stereocontrol strategies has been crucial for the efficient synthesis of the enantiomerically pure natural product. udel.edu

Enantioselective Synthesis Approaches

The first enantioselective total synthesis of (-)-strychnine was reported by Larry Overman's group in 1993. nih.govudel.edu This landmark achievement paved the way for numerous other asymmetric syntheses. A key feature of Overman's approach was the use of a cationic aza-Cope rearrangement-Mannich cyclization to construct the pentacyclic core. udel.edudrpress.org The synthesis commenced from an enantiopure starting material, ensuring the final product was the naturally occurring enantiomer. udel.edu

Since then, various other enantioselective strategies have been developed. For example, a highly practical catalytic asymmetric Michael reaction has been employed to set a key stereocenter with excellent enantioselectivity (>99% ee) on a large scale. acs.orgnih.gov This approach highlights the power of catalytic asymmetric methods in modern organic synthesis. Other notable enantioselective syntheses include those that utilize reductive Heck reactions for piperidine (B6355638) ring closure and the elaboration of the indoline (B122111) nucleus at a late stage. nih.gov The development of these enantioselective routes has not only provided access to (-)-strychnine but has also driven the discovery of new asymmetric reactions and catalysts.

Modern Synthetic Innovations and Method Development

Modern syntheses of strychnine have benefited from the development of powerful new synthetic methods, particularly in the realm of transition-metal catalysis. chemistryviews.org Palladium-catalyzed reactions, such as the Heck reaction, have been instrumental in forming key carbon-carbon bonds, such as the closure of the challenging bridged D-ring. acs.orgnih.gov These reactions often proceed with high stereospecificity, providing excellent control over the geometry of newly formed double bonds. acs.org

Another significant innovation is the use of cycloaddition reactions to rapidly assemble the complex polycyclic framework. Rawal's synthesis featured an intramolecular Diels-Alder reaction to construct both the indoline B-ring and the E-ring simultaneously, setting three stereocenters in the process. drpress.org More recently, thiophene (B33073) S,S-dioxides have been used as building blocks in asymmetric cycloaddition cascades to provide a modular and concise entry to the Strychnos alkaloids. chemrxiv.org

Furthermore, strategies involving tandem reactions and one-pot sequences have dramatically increased the efficiency of strychnine synthesis. For instance, a tandem cyclization has been used to construct the B- and D-rings in a single operation. acs.orgnih.gov These modern innovations have led to significantly shorter and more efficient synthetic routes to this iconic natural product.

Challenges in Complex Polycyclic Alkaloid Synthesis

The synthesis of complex polycyclic alkaloids like strychnine presents a multitude of challenges that test the limits of modern synthetic chemistry. nih.govbio-conferences.org One of the foremost challenges is the construction of the highly congested and sterically demanding polycyclic core. nih.govbio-conferences.org In the case of strychnine, the CDE-tricyclic unit, which contains five of the six stereocenters and the sole quaternary carbon, is particularly difficult to assemble. nih.gov

Another significant challenge is achieving precise stereochemical control throughout the synthesis. The presence of multiple contiguous stereocenters requires the use of highly stereoselective reactions and strategies to avoid the formation of unwanted diastereomers. nih.govnumberanalytics.com The late-stage construction of certain rings can also introduce challenges, such as the stereocontrolled formation of the C19-C20 double bond in the F ring. bio-conferences.org

Molecular Pharmacology and Receptor Interaction Mechanisms

Glycine (B1666218) Receptor Antagonism

Strychnine (B123637) hydrochloride is a well-established and potent antagonist of the inhibitory glycine receptor (GlyR). glpbio.comnih.govsigmaaldrich.com Glycine is a major inhibitory neurotransmitter, particularly abundant in the spinal cord and brainstem, where it plays a crucial role in modulating motor neuron activity and sensory processing. sigmaaldrich.com The inhibitory actions of glycine are powerfully blocked by strychnine. sigmaaldrich.com This antagonism disrupts the normal inhibitory signaling in the central nervous system, particularly the spinal cord, leading to a state of hyperexcitability. nih.govsigmaaldrich.com

Strychnine acts as a selective and competitive antagonist at postsynaptic glycine receptors. inchem.orgnih.govwikipedia.org This means it directly competes with the neurotransmitter glycine for the same binding sites on the receptor. wikipedia.orgnih.gov By binding to the receptor, strychnine prevents glycine from exerting its inhibitory effect on the postsynaptic neuron. wikipedia.org Consequently, action potentials can be triggered by lower levels of excitatory neurotransmitters, as the inhibitory counterbalance is removed. wikipedia.org This interference with postsynaptic inhibition is the primary cause of the convulsant effects associated with the compound. inchem.orgyoutube.com Studies have shown that while glycine and strychnine compete for binding, their interaction with the receptor may occur at overlapping but conformationally distinct sites. inchem.orgnih.gov

The binding of strychnine to the glycine receptor has been elucidated through high-resolution electron cryo-microscopy. nih.gov The neurotransmitter binding site is located at the interface between two adjacent subunits of the pentameric receptor. nih.gov Strychnine binds with high affinity within this pocket, with a dissociation constant (Kd) of 98 nM. nih.gov

The binding of strychnine induces specific conformational changes in the receptor that differ from the changes induced by the agonist, glycine. nih.govnih.gov When strychnine binds, it arrests the receptor in a closed-ion channel state. nih.gov This involves an expansion of the agonist-binding pocket due to an outward movement of the C loop and a rearrangement of the interface between the extracellular and transmembrane domains. nih.gov Ultimately, this leads to a rotation of the transmembrane domain toward the central axis of the pore, physically occluding the pathway for ion conduction. nih.gov

Table 1: Conformational States of the Glycine Receptor
LigandReceptor StateIon Channel ConformationKey Structural Change
StrychnineAntagonist-boundClosedRotation of transmembrane domain, occluding the pore nih.gov
GlycineAgonist-boundOpenOutward rotation of transmembrane domain, enlarging the pore nih.gov
Glycine/IvermectinDesensitized/Partially OpenPartially Open/ConstrictedIntermediate conformation between closed and open states nih.govnih.gov

The glycine receptor is a ligand-gated chloride channel. sigmaaldrich.comwikipedia.orgnih.gov When activated by glycine, it allows negatively charged chloride ions to enter the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential. wikipedia.org As a competitive antagonist, strychnine's binding to the GlyR prevents the channel from opening in response to glycine. wikipedia.orgnih.gov This blockade of chloride ion influx is the fundamental mechanism of its action. wikipedia.org By preventing this inhibitory current, strychnine effectively removes a key brake on neuronal firing, leading to disinhibition of motor neurons and subsequent hyperexcitability. nih.govsigmaaldrich.com Research has also suggested that strychnine and glycine can inhibit chloride influx in non-neuronal tissues, such as renal proximal tubules, indicating a role for chloride channel modulation in cytoprotection under certain experimental conditions. nih.gov

Interaction with Other Neurotransmitter Systems

While its primary and most potent action is on glycine receptors, strychnine hydrochloride also interacts with other neurotransmitter receptor systems, notably the nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.orgnih.gov

Strychnine acts as an antagonist at nicotinic acetylcholine receptors. medkoo.comwikipedia.orgnih.gov Studies have shown that it can inhibit nicotinic stimulation in a reversible, noncompetitive, and concentration-dependent manner, independent of its effects on glycine receptors. medkoo.comnih.gov This interaction has been observed at the agonist binding site of the nAChR. nih.gov

Specifically, strychnine is known to be an antagonist of the neuronal homomeric α7 nAChR subtype. nih.gov Research on mutated α7 receptors has revealed that strychnine can even act as an activator under certain structural conditions, highlighting its complex interaction with this receptor class. nih.gov The α7 and α4β2 subtypes are the most abundant nAChRs in the brain, and they are critically involved in processes like nicotine (B1678760) reinforcement. nih.gov While the direct antagonistic effect of strychnine on α4β2 is less characterized than on α7, its broader action as a cholinergic antagonist suggests a potential for interaction. glpbio.comnih.gov

Table 2: this compound Receptor Interactions
Receptor SystemReceptor SubtypeInteraction TypeReference
GlycinergicGlycine Receptor (GlyR)Competitive Antagonist inchem.orgnih.govwikipedia.org
CholinergicNicotinic Acetylcholine Receptor (nAChR)Antagonist medkoo.comwikipedia.orgnih.gov
Cholinergicα7 nAChRAntagonist / Modulator nih.gov

Electrophysiological Characterization of Receptor Blockade

This compound is a potent and selective competitive antagonist of glycine receptors (GlyRs), which are ligand-gated chloride ion channels crucial for inhibitory neurotransmission in the central nervous system. nih.govnih.govyoutube.com The binding of strychnine to the GlyR locks the receptor in a closed conformational state, thereby preventing the influx of chloride ions that would normally occur upon glycine binding. nih.gov This blockade of the chloride channel effectively nullifies the inhibitory postsynaptic potential, leading to neuronal excitation.

Electrophysiological studies have demonstrated that strychnine reversibly blocks glycine-induced membrane hyperpolarization and the associated decrease in input resistance. Strychnine acts at the intersubunit, canonical neurotransmitter site of the glycine receptor. nih.gov High-resolution electron cryo-microscopy has revealed that when strychnine binds, it induces a conformational change in the receptor. This change involves an expansion of the agonist-binding pocket, a rearrangement of the interface between the extracellular and transmembrane domains, and a rotation of the transmembrane domain toward the pore axis. This series of structural alterations ultimately leads to the occlusion of the ion conduction pathway. nih.govescholarship.org

The antagonistic action of strychnine has been characterized in various neuronal populations. For instance, in spinal neurons, the application of strychnine can abolish the inhibitory effects of glycine on acid-sensing ion channels (ASICs). Furthermore, the activation of glycine receptors has been shown to increase the desensitization time constant of ASIC currents, an effect that is nullified by the presence of strychnine. plos.org The blockade of tonic GlyR currents by strychnine has also been observed to alter the excitability of neurons. pnas.org

The table below summarizes the key electrophysiological effects of this compound on glycine receptor function.

Electrophysiological ParameterEffect of this compoundReference
Glycine-induced currentCompetitive antagonism nih.govyoutube.com
Ion channel stateLocks in a closed conformation nih.gov
Chloride ion permeationBlocked nih.govnih.gov
Neuronal membrane potentialInhibition of hyperpolarization nih.gov
ASIC current modulation by glycineAbolished plos.org

Structure-Activity Relationships (SAR) for Receptor Binding Affinity

The high-affinity binding of strychnine to the glycine receptor is a result of specific molecular interactions dictated by its rigid, complex structure. Structure-activity relationship (SAR) studies have been conducted to elucidate the key chemical features of the strychnine molecule that are essential for its potent antagonistic activity.

A study involving the synthesis and evaluation of nine strychnine derivatives provided significant insights into the SAR of this compound class. The derivatives included modifications such as neostrychnine, strychnidine, isostrychnine (B1248549), and several hydrogenated analogs. Their antagonistic activities were assessed at human α1 and α1β glycine receptors. Among the tested compounds, isostrychnine exhibited a particularly noteworthy pharmacological profile, with an IC50 value of 1.6 μM at α1 glycine receptors and a 3.7-fold selectivity for the α1 subtype over the α1β subtype. nih.govafricaresearchconnects.com

The SAR analysis from this research highlighted two critical structural elements for the high antagonistic potency of strychnine: the lactam moiety and the C(21)=C(22) double bond. nih.govafricaresearchconnects.com Alterations to these parts of the molecule generally lead to a decrease in binding affinity and antagonist activity.

Cryo-electron microscopy studies have provided a structural basis for these SAR findings. The strychnine molecule fits snugly into the binding pocket at the interface of the glycine receptor subunits. The aromatic rings of strychnine engage in close packing interactions with aromatic residues from both the principal and complementary subunits. nih.gov Specifically, the lactam oxygen of strychnine is positioned to form a crucial interaction with an arginine residue located in the complementary subunit of the receptor. nih.gov

The following table presents a summary of the structure-activity relationships for strychnine and its analogs at the glycine receptor.

CompoundKey Structural FeaturesReceptor Subtype PreferenceAntagonistic Potency (IC50)Reference
StrychnineContains lactam moiety and C(21)=C(22) double bond-High nih.govafricaresearchconnects.com
IsostrychnineIsomer of strychnineα1 preference (3.7-fold)1.6 μM (at α1) nih.govafricaresearchconnects.com
Hydrogenated analogsLacked the C(21)=C(22) double bond-Reduced nih.govafricaresearchconnects.com

Neurotoxicological Mechanisms and Cellular Pathology

Central Nervous System Disinhibition

The primary neurotoxicological mechanism of strychnine (B123637) is the disruption of inhibitory signaling within the central nervous system, particularly at the level of the spinal cord and brainstem. inchem.orgnih.gov This action removes the natural braking mechanisms that modulate neuronal activity, leading to uncontrolled excitation.

The specific site of strychnine's action is the postsynaptic membrane of neurons in the spinal cord and brainstem. inchem.org It functions as a potent, selective, and competitive antagonist of the glycine (B1666218) receptor. nih.govwikipedia.org Glycine is a crucial inhibitory neurotransmitter that, upon binding to its receptor, opens a chloride ion channel, causing hyperpolarization of the neuron and making it less likely to fire an action potential. wikipedia.org

Strychnine binds to the same receptor complex as glycine, effectively blocking the inhibitory signal. inchem.orgwikipedia.org By preventing glycine from exerting its inhibitory effect, strychnine allows for action potentials to be triggered by lower levels of excitatory neurotransmitters. wikipedia.org This competitive antagonism at the glycine receptor is the fundamental cause of the disinhibition and subsequent convulsive activity characteristic of the compound's effects. inchem.orgnih.gov

Cellular and Biochemical Effects

Beyond its primary action on neurotransmitter receptors, strychnine hydrochloride interacts with and modulates key cellular and biochemical pathways, particularly within the liver.

Strychnine is metabolized by the hepatic cytochrome P450 (CYP) microsomal enzyme system. wikipedia.org Research demonstrates that this compound can significantly alter the activity and expression of several CYP isoenzymes. In studies involving Wistar rats, oral administration of this compound led to distinct changes in the liver's metabolic machinery.

One study found that a high dose of this compound significantly decreased the monooxygenase activities of three CYP subfamilies—CYP3A, CYP1A2, and CYP2C. Conversely, the activity of CYP2E1 was significantly increased. At the genetic level, the mRNA expression for CYP3A1, CYP1A2, and CYP2E1 was found to be higher in rats that received the highest dose, indicating a complex regulatory effect on these metabolic enzymes.

CYP Isoenzyme SubfamilyEffect on Monooxygenase ActivityEffect on mRNA Expression
CYP3ASignificantly DecreasedIncreased
CYP1A2Significantly DecreasedIncreased
CYP2CSignificantly DecreasedNot specified
CYP2E1Significantly IncreasedIncreased

This interactive table summarizes the observed effects of high-dose this compound on cytochrome P450 isoenzyme activity and expression in rat liver studies.

While the convulsive state induced by strychnine can lead to secondary metabolic consequences like lactic acidosis and rhabdomyolysis wikipedia.org, the direct induction of oxidative stress is not a well-documented primary mechanism of its neurotoxicity. Scientific literature does not extensively report that this compound directly causes a significant increase in reactive oxygen species (ROS) or malondialdehyde (MDA), nor does it primarily alter the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) as its main toxicological pathway.

The depletion of neurosecretory material within the hypothalamic nuclei is not recognized as a characteristic pathological effect of this compound. While certain hypothalamic peptides have been observed to modulate the toxicity of strychnine nih.gov, there is a lack of substantial scientific evidence to suggest that strychnine itself causes a primary depletion of neurosecretory substances in the hypothalamus. Its principal neurotoxic action remains focused on the antagonism of glycine receptors in the spinal cord and brainstem.

Preclinical Models of Neurotoxicity and Susceptibility

Preclinical models are fundamental in elucidating the mechanisms of this compound neurotoxicity. These models, spanning from in vitro cellular assays to in vivo animal studies, provide critical insights into the compound's effects on the nervous system.

In vitro cellular assays offer a controlled environment to investigate the direct effects of this compound on neuronal function. Cultured murine spinal cord cell cultures have been instrumental in demonstrating the concentration-dependent impact of strychnine on neuronal activity. Using 64-channel array recordings, researchers have observed that strychnine concentrations of 5-20 nM lead to increased multichannel bursting, while concentrations above 5 µM result in regular, coordinated bursting. nih.gov These findings highlight the sensitivity of neuronal networks to strychnine and their ability to generate substance-specific response profiles. nih.gov

Electrophysiological studies on in vitro slice preparations of the rat and guinea-pig lateral amygdala have further detailed the neuronal response to strychnine. In these models, glycine application typically induces membrane hyperpolarization and a decrease in input resistance in pyramidal-like projection cells. Strychnine reversibly blocks these responses, demonstrating its antagonistic action at glycine receptors on these neurons.

Studies on dissociated CA1 pyramidal neurons from the rat hippocampus have revealed that strychnine can induce a potassium current. nih.govnih.gov This effect was observed at concentrations over 10(-5) M and was antagonized by potassium channel blockers. nih.govnih.gov In neonatal rat hippocampal neurons, strychnine has been shown to antagonize the effects of glycine, which can be either depolarizing or hyperpolarizing depending on the developmental stage of the neuron. nih.gov

The table below summarizes key findings from in vitro cellular assays investigating the neuronal response to strychnine.

Cell/Tissue ModelAssay TypeKey Findings
Murine Spinal Cord Cell Cultures64-channel array recordingsIncreased multichannel bursting at 5-20 nM strychnine; regular, coordinated bursting above 5 µM. nih.gov
Rat and Guinea-Pig Lateral Amygdala SlicesElectrophysiologyStrychnine reversibly blocks glycine-induced membrane hyperpolarization and decreased input resistance.
Dissociated Rat Hippocampal CA1 NeuronsWhole-cell patch-clampStrychnine elicits an outward potassium current at concentrations over 10(-5) M. nih.govnih.gov
Neonatal Rat CA3 Hippocampal NeuronsIntracellular recordingsStrychnine competitively antagonizes both depolarizing and hyperpolarizing responses to glycine in early postnatal life. nih.gov

In vivo animal models, primarily in rodents, are crucial for understanding the systemic and behavioral effects of this compound poisoning. These models allow for the investigation of the compound's impact on the whole organism, including the central nervous system.

The most prominent effect observed in animal models of strychnine poisoning is the induction of seizures. msdvetmanual.comwikipedia.org These seizures are characterized by tonic-clonic convulsions and are a direct result of the blockade of inhibitory neurotransmission in the spinal cord and brainstem. msdvetmanual.comnih.gov The onset of clinical signs, including apprehension, stiffness, and tremors, is rapid, typically occurring within 10 to 120 minutes after oral exposure. msdvetmanual.com Death in these models usually results from anoxia and exhaustion due to prolonged and severe muscle contractions. msdvetmanual.comwikipedia.org

Studies in mice have been pivotal in exploring the modulation of strychnine-induced seizures. For instance, research has investigated the effects of noradrenergic agents on the severity and latency of these seizures. These studies provide valuable information on the interplay between different neurotransmitter systems in the context of strychnine neurotoxicity.

The table below presents a summary of common in vivo animal models and the primary effects observed following strychnine administration.

Animal ModelPrimary Effects Observed
MiceDose-dependent tonic seizures, apprehension, stiffness, tremors. msdvetmanual.com
DogsAgitation, stiff gait, tremors, severe tetanic seizures, hyperthermia. msdvetmanual.com
RatsConvulsions, muscle twitching. nih.gov
BirdsWing droop, salivation, tremors, muscle tenseness, convulsions. wikipedia.org

Despite the profound physiological and behavioral effects of strychnine, neuropathological and histopathological analyses in animal models have generally revealed a lack of specific, overt changes in brain tissue. nih.gov One study noted that the histopathological manifestations of strychnine poisoning were not specific. nih.gov This suggests that the primary mechanism of toxicity is functional rather than causing gross structural damage, especially in acute poisoning cases. The rapid progression to death from respiratory failure and exhaustion may preclude the development of significant, observable neuropathological lesions. msdvetmanual.comwikipedia.org

However, some evidence suggests that neuronal damage can occur. A study investigating the effects of Semen Strychni, which contains strychnine, found widespread neurodegeneration in the CA1 region of the hippocampus in rats. frontiersin.org This was detected using Fluoro-Jade B histofluorescence staining, a sensitive technique for identifying degenerating neurons. frontiersin.org Additionally, a much older study reported histological changes in the structural constituents of spinal motoneurons in rats following the administration of strychnine. nih.gov These findings indicate that while widespread and obvious pathological changes might be absent, subtle and region-specific neuronal damage can be a consequence of strychnine poisoning.

Biochemical marker analysis in specific brain regions provides a more nuanced understanding of the neurotoxic effects of this compound. While direct histopathological damage may not always be evident, significant alterations in neurochemical pathways can occur.

Hippocampus: Research has shown that strychnine-sensitive glycine receptors are present in the hippocampus. nih.govnih.gov In neonatal rat hippocampal neurons, strychnine competitively antagonizes glycine-induced chloride currents. nih.gov Furthermore, studies on dissociated CA1 pyramidal neurons from the rat hippocampus have demonstrated that strychnine can induce a potassium current. nih.govnih.gov A study on the effects of Semen Strychni in rats reported a marked increase in the concentration of epinephrine (B1671497) in the hippocampus. frontiersin.org

Striatum: The striatum is another brain region where the effects of strychnine have been investigated. Research indicates the presence of tonically active glycine receptors on medium spiny neurons in the striatum. frontiersin.orgpnas.org Application of strychnine to these neurons in vitro reduces the holding current and increases the input resistance, suggesting a role for these receptors in regulating neuronal excitability. frontiersin.org In a study on the neurotoxicity of Semen Strychni, a reduction in the concentration of tryptophan was observed in the striatum of rats. frontiersin.org

Cortex: Strychnine-binding glycine receptors have also been identified in the cortex. nih.gov While detailed biochemical marker studies in the cortex following strychnine administration are less common, the presence of these receptors suggests that this brain region is also a target for the neurotoxic effects of the compound.

In addition to neurotransmitter and metabolite changes, systemic effects of strychnine-induced convulsions can lead to alterations in serum biochemical markers. Elevated levels of serum glutamic oxaloacetic transaminase (SGOT) and creatine (B1669601) phosphokinase (CPK) are often observed, indicative of rhabdomyolysis resulting from intense muscle contractions. inchem.org While not direct measures of brain biochemistry, these markers reflect the severe physiological stress caused by strychnine poisoning.

The table below summarizes the key biochemical changes observed in different brain regions in preclinical models of strychnine exposure.

Brain RegionBiochemical Marker/ChangeAnimal Model/Preparation
HippocampusInduction of a potassium current in CA1 neurons. nih.govnih.govDissociated rat hippocampal neurons
HippocampusIncreased concentration of epinephrine. frontiersin.orgRat (Semen Strychni exposure)
StriatumReduced concentration of tryptophan. frontiersin.orgRat (Semen Strychni exposure)
StriatumModulation of medium spiny neuron excitability via glycine receptors. frontiersin.orgpnas.orgMouse striatal slices

Analytical Chemistry and Spectroscopic Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating and identifying strychnine (B123637) from complex biological matrices. Various chromatographic methods have been developed and validated for the analysis of strychnine hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of strychnine in different samples, including biological specimens and pharmaceutical formulations. nih.govoup.com Reverse-phase HPLC methods are particularly common. For instance, an RP-HPLC method utilizing a C18 column with a mobile phase of acetonitrile (B52724) and a pH 3.6 phosphate (B84403) buffer has been validated for strychnine analysis in a concentration range of 1-6 µg/ml, showing good accuracy and precision with a relative standard deviation (RSD) of 1.9844. wisdomlib.org Another method employs a mobile phase consisting of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v) for the quantification of strychnine. who.int The use of a Primesep 200 reverse-phase column, which has embedded acidic ionizable groups, has also been demonstrated for retaining strychnine, with UV detection at 270 nm. sielc.com In forensic cases, HPLC has been successfully applied to determine strychnine levels in specimens from poisoned domestic animals. nih.gov

Below is a table summarizing various HPLC methods used for strychnine analysis:

Parameter Method 1 Method 2 Method 3
Column Bischoff-chrombudget C18Not SpecifiedPrimesep 200
Mobile Phase Acetonitrile & phosphate buffer (pH 3.6)Methanol, water, diethylamine (55:45:0.2 v/v)Acetonitrile (5-50% gradient) & H3PO4 (0.05-0.3% gradient)
Detection Not SpecifiedUV at 260 nmUV at 270 nm
Concentration Range 1-6 µg/mlNot SpecifiedNot Specified
Reference wisdomlib.org who.int sielc.com

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific method for the identification and quantification of strychnine, particularly in forensic toxicology. vedantu.com This technique is often used for analyzing strychnine in biological samples such as blood, tissues, and stomach contents. nih.govcore.ac.uk A common procedure involves a liquid-liquid extraction of strychnine from the biological matrix, followed by analysis using GC/MS. core.ac.uknih.gov For instance, a method has been developed for strychnine determination in blood using solid-phase extraction followed by GC-EI-MS (Electron Impact Ionization-Mass Spectrometry), with a limit of detection (LOD) of 0.03 µg/mL and a limit of quantitation (LOQ) of 0.10 µg/mL. nih.gov Another study reported a GC/MS method with a limit of quantification of 0.1 µg/ml or 0.1 µg/g in analyzed specimens and recovery rates ranging from 75.0% to 98.7%. core.ac.uknih.gov Tandem mass spectrometry (GC-MS-MS) can provide even greater confirmation by analyzing the fragmentation pathway of the strychnine molecule. nih.govresearchgate.net

The following table details key parameters of a GC/MS method for strychnine analysis in human blood:

Parameter Value
Extraction Method Solid-Phase Extraction
Analytical Technique GC-EI-MS
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Linear Range LOQ to 2.5 µg/mL
Mean Recovery 90.7%
Reference nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial screening of strychnine. indexcopernicus.comijlsci.in It is particularly useful in laboratories with limited access to more sophisticated instrumentation. ijlsci.inijlsci.in A TLC method for identifying strychnine in toxic baits utilized a mobile phase of Dichloromethane, Methanol, and Petroleum Ether (70:20:10) and visualization under UV light, yielding a retention factor (Rf) value of 0.42 for strychnine. ijlsci.in High-Performance Thin-Layer Chromatography (HPTLC) with densitometry offers improved sensitivity and quantitative capabilities. oup.com An HPTLC method has been developed that can quantify 5 ng of strychnine and provide high specificity through UV scanning spectra. oup.com This sensitivity is comparable to some HPLC techniques. oup.com

The table below outlines a developed TLC method for strychnine identification:

Parameter Details
Stationary Phase Silica Gel Plate
Mobile Phase Dichloromethane:Methanol:Petroleum Ether (70:20:10 v/v/v)
Visualization UV Light
Rf Value 0.42
Reference ijlsci.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and analysis of this compound in solution. rsc.orgx-mol.com It provides detailed information about the molecular structure, conformation, and the effects of the solvent environment.

NMR spectroscopy, including 1D ¹H and ¹³C experiments as well as 2D techniques like COSY, HSQC, and HMBC, is instrumental in elucidating the complex molecular structure of strychnine. rsc.orgmagritek.com Even low-field NMR spectroscopy can be effectively used for this purpose. rsc.orgx-mol.com The chemical shifts in the NMR spectrum act as signatures that can identify the molecule and its counterions. rsc.orgx-mol.com Advanced NMR techniques, such as those utilizing residual dipolar couplings (RDCs), allow for the study of the flexibility and conformational states of strychnine in solution. nih.govcam.ac.uk These studies have revealed that strychnine can exist in multiple conformational states in solution, and their populations can be determined. nih.gov Molecular dynamics simulations constrained by NMR data provide insights into the Gibbs free energy landscape of the molecule, revealing conformer populations that are influenced by entropy. nih.gov

The chemical shifts of strychnine in NMR spectra are sensitive to the solvent environment and the protonation state of the molecule. The protonation of one of the nitrogen atoms in strychnine by hydrochloric acid leads to a change in its hybridization to sp³, which can be observed through NMR. nih.gov The interaction with the solvent can influence the conformational equilibrium of the molecule. Studies using NMR can probe these solvent associations and their effect on the structure. The chemical shift signatures can differentiate between the free base of strychnine and its various salts, such as this compound, due to the impact of the counterion on the chemical shifts of protons near the heteroatoms. rsc.org

Optical Rotation and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

The absolute configuration of this compound has been unequivocally established through the application of chiroptical methods, primarily optical rotatory dispersion (ORD) and electronic circular dichroism (ECD). These techniques, which measure the differential interaction of chiral molecules with polarized light, serve as powerful tools for the non-destructive determination of a molecule's three-dimensional stereochemical arrangement. The complex polycyclic and rigid structure of strychnine gives rise to distinct chiroptical properties that are highly sensitive to its absolute stereochemistry.

A comprehensive approach combining experimental measurements with quantum chemical calculations has been successfully employed to correlate the observed chiroptical data with the known absolute configuration of strychnine and its salts, including the hydrochloride. This integrated approach allows for the accurate prediction of ORD and ECD spectra for a given enantiomer. By comparing the theoretically calculated spectra with the experimentally obtained data, the absolute configuration can be confidently assigned. For this compound, this method has confirmed the naturally occurring levorotatory form's absolute configuration. uni-marburg.de

Structural aspects such as the protonation state of the nitrogen atoms are critical considerations in these analyses. The protonation of one of the nitrogen atoms in the formation of this compound influences the electronic environment of the chromophores within the molecule, thereby affecting the observed ORD and ECD spectra. Computational models must accurately account for this protonation to yield calculated spectra that reliably match experimental findings. uni-marburg.de The successful application of this combined experimental and theoretical approach has solidified the assignment of the absolute configuration for this compound. uni-marburg.de

Interactive Data Table: Chiroptical Data for Strychnine Derivatives
CompoundMethodKey FindingsReference
Strychnine BaseORD/ECDComparison of experimental and calculated data allowed for correct prediction of the absolute configuration. uni-marburg.de
This compoundORD/ECDThe absolute configuration was correctly predicted by comparing experimental and calculated data, taking into account the protonation status. uni-marburg.de

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound, specifically as a sesquihydrate (C₂₁H₂₃N₂O₂⁺·Cl⁻·1.5H₂O), has been elucidated, offering precise information on bond lengths, bond angles, and the conformation of the complex ring system. nih.goviucr.org

The analysis of this compound sesquihydrate revealed a monoclinic crystal system with the space group P2₁. nih.goviucr.org The asymmetric unit of the crystal structure contains two crystallographically independent protonated strychnine molecules, two chloride counter-ions, and three water molecules. iucr.org This detailed structural determination confirms the intricate and rigid heptacyclic framework of the strychnine cation.

Interactive Data Table: Crystallographic Data for this compound Sesquihydrate
ParameterValueReference
FormulaC₂₁H₂₃N₂O₂⁺·Cl⁻·1.5H₂O nih.goviucr.org
Molecular Weight397.90 nih.goviucr.org
Crystal SystemMonoclinic nih.goviucr.org
Space GroupP2₁ nih.goviucr.org
a (Å)7.617 (1) nih.goviucr.org
b (Å)32.463 (2) nih.goviucr.org
c (Å)7.849 (1) nih.goviucr.org
β (°)90.40 (2) nih.goviucr.org
Volume (ų)1940.8 (4) nih.goviucr.org
Z4 nih.goviucr.org
Final R-factor0.047 nih.goviucr.org

Derivatives, Analogues, and Structure Activity Relationship Studies

Design and Synthesis of Strychnine (B123637) Analogues

The design and synthesis of strychnine analogues have been a focal point of medicinal chemistry for decades. wikipedia.org The intricate, seven-ring structure of strychnine presents a significant synthetic challenge, yet numerous derivatives have been successfully created to investigate its structure-activity relationships. wikipedia.orgbio-conferences.org

Early efforts in this area involved the synthesis of a variety of analogues, including tertiary and quaternary derivatives, as well as bisquaternary dimers of both strychnine and the related compound brucine (B1667951). nih.gov More targeted synthetic approaches have focused on specific modifications to the strychnine molecule. For instance, a series of nine strychnine derivatives were synthesized, which included neostrychnine, strychnidine, isostrychnine (B1248549), 21,22-dihydro-21-hydroxy-22-oxo-strychnine, and several hydrogenated analogues. nih.govresearchgate.net These synthetic efforts have provided a library of compounds that have been instrumental in elucidating the pharmacophore of strychnine and its interactions with its biological targets. nih.govresearchgate.net

The total synthesis of strychnine itself has been a landmark achievement in organic chemistry, first accomplished by R.B. Woodward in 1954. acs.orgacs.org Since then, numerous other total syntheses have been reported, reflecting the enduring interest in this complex molecule. wikipedia.orgresearchgate.net These synthetic routes have not only demonstrated the power of modern synthetic methodology but have also provided access to key intermediates that can be further modified to produce novel analogues. acs.org

Modulatory Effects of Derivatives on Glycine (B1666218) and Nicotinic Receptors

Strychnine is a well-established antagonist of glycine receptors (GlyRs), and a primary focus of structure-activity relationship studies has been to understand how modifications to its structure affect this antagonism. rsc.org Research has shown that the lactam moiety and the C(21)=C(22) bond within the strychnine molecule are critical structural features for its high antagonistic potency at GlyRs. nih.govresearchgate.net

The antagonistic activities of various synthesized strychnine derivatives have been evaluated at human α1 and α1β glycine receptors. nih.govresearchgate.net Among a series of nine derivatives, isostrychnine displayed a notable pharmacological profile, with an IC50 value of 1.6 μM at α1 glycine receptors and a 3.7-fold preference for the α1 subtype. nih.govresearchgate.net However, the majority of the tested analogues showed significantly increased Ki values at glycine receptors compared to the parent compounds, strychnine and brucine. nih.gov Interestingly, none of the analogues demonstrated significant selectivity between the α1 and α1β subtypes, mirroring the pharmacological profile of strychnine and brucine. nih.gov

In addition to their effects on glycine receptors, strychnine and its derivatives also exhibit modulatory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.orgnih.gov Strychnine itself has been found to inhibit muscle (α1β1γδ, α1β1γ, and α1β1δ) and neuronal (α2β2 and α2β4) nicotinic acetylcholine receptors. nih.gov The inhibitory effects on muscle nAChRs are voltage-independent, whereas the inhibition of neuronal nAChRs is voltage-dependent. nih.gov

The structure-activity relationships for strychnine analogues at the α7 nicotinic receptor differ significantly from those at glycine receptors. nih.gov A striking finding is that the quaternization of strychnine and brucine with various substituents completely abolishes their activity at glycine receptors. nih.gov In contrast, the binding affinity to a chimera of the α7 nicotinic receptor is retained for most of these quaternary analogues. nih.gov

DerivativeTarget ReceptorEffectKey Findings
IsostrychnineGlycine Receptor (α1)AntagonistIC50 of 1.6 μM; 3.7-fold preference for α1 subtype. nih.govresearchgate.net
Quaternary AnaloguesGlycine ReceptorsInactiveQuaternization eliminates activity at glycine receptors. nih.gov
Quaternary AnaloguesNicotinic Acetylcholine Receptor (α7)Retained BindingBinding affinity is retained for the majority of quaternary analogues. nih.gov
StrychnineNicotinic Acetylcholine Receptors (muscle and neuronal)InhibitorNoncompetitive inhibition of various subtypes. nih.govnih.gov

Biological Activities of Modified Strychnine Structures

The modification of the strychnine structure has led to the discovery of compounds with altered receptor binding profiles and novel pharmacological properties, extending beyond its classical effects on glycine and nicotinic receptors.

Systematic structural modifications have provided significant insights into the features of the strychnine molecule that are crucial for its interaction with glycine receptors. Structure-activity relationship analyses have revealed that both the lactam moiety and the C(21)=C(22) double bond are essential for maintaining high antagonistic potency at these receptors. nih.gov Alterations to these parts of the molecule generally lead to a decrease in binding affinity. nih.gov

Intriguingly, research into strychnine derivatives has uncovered promising pharmacological activities unrelated to their effects on the central nervous system. rsc.org Notably, certain dimeric and trimeric indolomonoterpenic alkaloids derived from strychnine have demonstrated significant antiplasmodial properties, making them potential candidates for antimalarial drug development. nih.govresearchgate.net

These antiplasmodial alkaloids have been isolated from Strychnos icaja, a plant used in traditional medicine to treat malaria. nih.gov Studies have evaluated the in vitro antiplasmodial activities of numerous alkaloids from various Strychnos species against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. asm.orgbohrium.com

The structure-activity relationships for this antiplasmodial activity are beginning to be understood. It has been observed that while monomeric Strychnos alkaloids often lack antiplasmodial activity, polymerization into dimeric or trimeric structures can confer potent activity. researchgate.net For example, sungucine, a dimeric alkaloid, and strychnogucine B, another dimeric alkaloid, along with the trimeric strychnohexamine, have all shown antiplasmodial properties. nih.gov Importantly, these antiplasmodial derivatives interact with the glycine receptor with very poor efficacy, suggesting a separation of their antimalarial and neurotoxic effects. nih.gov

CompoundTypeBiological ActivityReceptor Interaction
SungucineDimeric AlkaloidAntiplasmodial nih.govWeak interaction with glycine receptor. nih.gov
Strychnogucine BDimeric AlkaloidAntiplasmodial nih.govWeak interaction with glycine receptor. nih.gov
StrychnohexamineTrimeric AlkaloidAntiplasmodial nih.govWeak interaction with glycine receptor. nih.gov
ProtostrychnineMonomeric AlkaloidNo Antiplasmodial Activity nih.govWeak interaction with glycine receptor. nih.gov

Contemporary Research Applications and Future Directions

Strychnine (B123637) Hydrochloride as a Research Probe in Neuroscience

Strychnine's primary value in neuroscience stems from its role as a competitive antagonist of glycine (B1666218) receptors, particularly in the spinal cord and brainstem. wikipedia.orgnih.govnih.gov Glycine is a major inhibitory neurotransmitter that binds to ligand-gated chloride channels, causing an influx of chloride ions that hyperpolarizes the postsynaptic neuron. wikipedia.org This hyperpolarization makes it more difficult for the neuron to fire an action potential. Strychnine binds to the same receptor site as glycine, effectively blocking this inhibitory action. wikipedia.orgnih.gov Consequently, motor neurons are more easily activated, leading to the characteristic muscle convulsions associated with strychnine poisoning. wikipedia.orgnih.gov This specific antagonism allows researchers to isolate and study the function of glycinergic inhibition in various neural circuits.

The study of synaptic plasticity, the ability of synapses to strengthen or weaken over time, also benefits from the use of strychnine. Researchers can investigate how the removal of tonic glycinergic inhibition affects phenomena like long-term potentiation (LTP) or long-term depression (LTD), providing insights into the homeostatic mechanisms that maintain network stability.

Table 1: Application of Strychnine in Synaptic Transmission Studies

Research AreaExperimental Application of StrychnineKey Insight Gained
Synaptic Integration Blockade of glycine receptors in spinal cord neurons.Reveals the underlying strength and time course of excitatory inputs.
Neuronal Excitability Application to brainstem slices.Demonstrates the role of tonic glycinergic inhibition in setting the resting membrane potential and firing threshold of neurons.
Synaptic Plasticity Perfusion during protocols to induce LTP/LTD.Elucidates how inhibitory circuits modulate the induction and expression of synaptic strength changes.
Network Oscillations Inhibition of glycinergic interneurons in vitro.Helps to understand the contribution of glycine-mediated inhibition to the generation and maintenance of rhythmic activity in neuronal networks.

The profound effect of strychnine on motor function makes it an essential compound for elucidating the neural circuits that govern movement. wikipedia.org The spinal cord contains complex networks of motor neurons and interneurons that coordinate muscle contraction and relaxation. nih.gov A key component of this network is the Renshaw cell, an inhibitory interneuron that is excited by motor neuron collaterals and, in turn, inhibits the same and adjacent motor neurons, a process known as recurrent inhibition. This feedback loop is mediated by glycine.

By applying strychnine to block this inhibition, researchers can study the consequences of disinhibited motor neuron firing. nih.gov This provides a model for understanding pathological states characterized by hyperexcitability, such as spasticity and certain types of seizures. These studies are critical for understanding the fundamental organization of spinal motor circuits and how they maintain a balance between excitation and inhibition to produce coordinated movements. nih.govnih.gov

Advanced Methodologies in Strychnine Research

Modern research has coupled the classical pharmacological use of strychnine with advanced computational and screening techniques to further explore its interactions and to discover new therapeutic agents.

Computational chemistry and molecular dynamics (MD) simulations have become powerful tools for studying the interaction of molecules like strychnine with their biological targets at an atomic level. nih.gov MD simulations can model the dynamic behavior of the glycine receptor and how strychnine binds to it, revealing key amino acid residues involved in the interaction. mdpi.com These computational approaches allow researchers to predict the binding affinity of strychnine analogs and to understand the structural basis of its antagonist activity.

For instance, simulations can explore the conformational flexibility of the strychnine molecule itself, providing insights into how its three-dimensional structure contributes to its potent biological activity. mdpi.com By simulating the receptor in both its strychnine-bound and unbound states, scientists can visualize the subtle structural changes that prevent ion channel opening, offering a deeper understanding of the mechanism of antagonism. nih.govmdpi.com

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of strychnine research, HTS assays can be developed to identify new compounds that bind to the glycine receptor. nih.gov These screens can be designed to find either new antagonists that block the receptor, like strychnine, or novel modulators that can enhance or fine-tune its activity.

The goal of such screening is often to find molecules with improved therapeutic potential, such as compounds that might be used to treat disorders of the glycine receptor or to develop new research tools with different properties than strychnine. nih.govnih.gov By screening vast chemical libraries, researchers can identify novel chemical scaffolds that interact with the strychnine binding site, which can serve as starting points for the development of new drugs or probes. nih.gov

Ethical Considerations in Alkaloid Research

Research involving potent and toxic alkaloids like strychnine is subject to stringent ethical considerations. lindushealth.comupenn.edu The principles of biomedical ethics, including respect for persons, beneficence, and justice, are paramount. ctfassets.net When such research involves human subjects, which is rare for toxic compounds but relevant in the broader context of drug discovery, the process of informed consent is critical. solubilityofthings.comnih.gov Participants must be fully informed of the research purpose, methods, risks, and benefits. upenn.edu

In preclinical research involving animal models, ethical guidelines mandate the minimization of suffering and the use of the minimum number of animals necessary to obtain valid scientific results (the 3Rs: Replacement, Reduction, and Refinement). The potential scientific knowledge to be gained from using a toxic substance like strychnine must be carefully weighed against the ethical implications of its use. solubilityofthings.com Institutional review boards (IRBs) and animal care and use committees (IACUCs) play a crucial role in overseeing this type of research to ensure compliance with all ethical and legal standards. lindushealth.comctfassets.net Researchers must demonstrate a clear scientific necessity for using such compounds and adhere to strict safety and handling protocols. solubilityofthings.com

Q & A

Q. What are the standard methods for synthesizing and characterizing strychnine hydrochloride in a laboratory setting?

this compound is typically synthesized by reacting strychnine (a tertiary alkaloid) with hydrochloric acid to form the water-soluble hydrochloride salt. Characterization involves analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups (e.g., amine and chloride ions).
  • Nuclear Magnetic Resonance (NMR) to verify molecular structure. Storage should adhere to room-temperature conditions to prevent degradation .

Q. What are the primary toxicological mechanisms of this compound in vertebrate models?

this compound acts as a competitive antagonist of glycine receptors in the central nervous system, leading to uncontrolled motor neuron activation. Key methodological considerations include:

  • Dose-response studies to determine median lethal dose (LD₅₀).
  • Electrophysiological assays to measure glycine receptor inhibition.
  • Histopathological analysis of neural tissue post-exposure. Safety protocols (e.g., PPE, fume hoods) are critical due to its high toxicity .

Q. How should researchers design experiments to evaluate this compound’s efficacy in pest control studies?

Experimental design must comply with regulatory frameworks (e.g., UK Poisons Rules 1982) and include:

  • Bait preparation (1 g poison/50 worms) and application rates (≤25/ha) .
  • Field trials comparing efficacy against alternative methods (e.g., trapping, aluminum phosphide).
  • Environmental impact assessments to monitor non-target species exposure .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved in ecological studies?

Contradictions often arise from variations in soil pH, microbial activity, or application methods. Researchers should:

  • Conduct controlled mesocosm experiments to isolate variables.
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify residue degradation rates.
  • Compare regional datasets (e.g., UK vs. Libyan agricultural practices) to identify confounding factors .

Q. What methodological advancements improve the quantification of this compound in post-mortem biological samples?

Advanced protocols include:

  • Solid-phase extraction (SPE) for isolating strychnine from complex matrices (e.g., liver, blood).
  • Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization to enhance detection limits.
  • Validation via spike-recovery experiments to ensure accuracy (e.g., 95–105% recovery in urine samples) .

Q. What statistical frameworks are optimal for analyzing dose-dependent neurotoxicity data?

  • Probit analysis to model mortality curves and calculate LD₅₀.
  • Multivariate regression to account for covariates (e.g., animal weight, exposure duration).
  • Bayesian hierarchical models for integrating heterogeneous datasets from multiple studies .

Q. How can ethical and regulatory challenges in this compound research be addressed?

  • Obtain specific authorization from regulatory bodies (e.g., Defra in the UK) before field applications .
  • Follow NIH guidelines for preclinical studies, including humane endpoints and detailed reporting of experimental conditions .
  • Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

Methodological Resources

  • Analytical Standards : Refer to CAS 455 (this compound) for purity benchmarks .
  • Toxicokinetic Models : Use compartmental modeling to predict tissue distribution (e.g., liver accumulation observed at 125 mg/kg in case studies) .
  • Ethical Reporting : Utilize preclinical checklists to ensure compliance with animal welfare regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.